4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex heterocyclic compound. It features a pyrazoloquinoline core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of amino, dimethylphenyl, and phenyl groups further enhances its chemical reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with pyrazoloquinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives and heterocyclic compounds with similar structures. Examples are:
- 4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H-pyrazolo[3,4-B]quinolin-5-one
- 4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H-quinolin-5-one
Uniqueness
The uniqueness of 4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one lies in its specific substitution pattern and the presence of multiple functional groups
Properties
Molecular Formula |
C24H22N4O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H22N4O/c1-14-8-9-18(10-15(14)2)28-24-19(13-26-28)23(25)22-20(27-24)11-17(12-21(22)29)16-6-4-3-5-7-16/h3-10,13,17H,11-12H2,1-2H3,(H2,25,27) |
InChI Key |
SATGZONYYFYUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)C5=CC=CC=C5)C(=C3C=N2)N)C |
Origin of Product |
United States |
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